9,10-Anthracenedione, 2,3-bis(nonyloxy)-
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Overview
Description
2,3-BIS(NONYLOXY)ANTHRACENE-9,10-DIONE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nonyloxy groups attached to the anthracene core at the 2 and 3 positions, and two ketone groups at the 9 and 10 positions. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic electronics and photochemistry .
Preparation Methods
The synthesis of 2,3-BIS(NONYLOXY)ANTHRACENE-9,10-DIONE typically involves the functionalization of anthracene. . The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere. Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity .
Chemical Reactions Analysis
2,3-BIS(NONYLOXY)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The nonyloxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-BIS(NONYLOXY)ANTHRACENE-9,10-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-BIS(NONYLOXY)ANTHRACENE-9,10-DIONE involves its interaction with light. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. This property is exploited in various applications, such as OLEDs and photodynamic therapy. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light .
Comparison with Similar Compounds
2,3-BIS(NONYLOXY)ANTHRACENE-9,10-DIONE can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups instead of nonyloxy groups.
Anthraquinone: A simpler derivative with ketone groups at the 9 and 10 positions, widely used in dye production.
The uniqueness of 2,3-BIS(NONYLOXY)ANTHRACENE-9,10-DIONE lies in its specific functional groups, which impart distinct photophysical properties and make it suitable for specialized applications .
Properties
CAS No. |
218961-82-1 |
---|---|
Molecular Formula |
C32H44O4 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
2,3-di(nonoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C32H44O4/c1-3-5-7-9-11-13-17-21-35-29-23-27-28(32(34)26-20-16-15-19-25(26)31(27)33)24-30(29)36-22-18-14-12-10-8-6-4-2/h15-16,19-20,23-24H,3-14,17-18,21-22H2,1-2H3 |
InChI Key |
XENBIYHKJICZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OCCCCCCCCC |
Origin of Product |
United States |
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